butyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate
Overview
Description
Butyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate is a useful research compound. Its molecular formula is C18H20ClNO3S2 and its molecular weight is 397.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.0573135 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antitumor Activity
- Research by Horishny and Matiychuk (2020) developed a synthesis method for a series of compounds with structures related to butyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate. These compounds showed moderate antitumor activity against malignant tumor cells, with the UO31 renal cancer cell line being most sensitive. This indicates potential applications in cancer research and therapy Horishny & Matiychuk, 2020.
Enzyme Inhibition for Therapeutic Applications
- A study by Kučerová-Chlupáčová et al. (2020) highlighted the aldose reductase inhibitory action of [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acid derivatives, suggesting a significant role for such compounds in managing conditions related to enzyme activity, such as diabetic complications. These derivatives exhibited potent inhibition with submicromolar IC50 values, showcasing their potential as therapeutic agents Kučerová-Chlupáčová et al., 2020.
Antimicrobial and Antifungal Activities
- Sayed et al. (2003) explored the biological activity of compounds incorporating the butanoic acid structure. Their reactions with various reagents led to derivatives showing antimicrobial and antifungal activities. This research contributes to the development of new agents in combating infectious diseases Sayed et al., 2003.
Anticancer and Antiangiogenic Effects
- Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and investigated their in vivo anticancer and antiangiogenic effects against transplantable mouse tumor models. These studies demonstrated significant reduction in tumor volume and cell number, highlighting the potential of such compounds in cancer treatment Chandrappa et al., 2010.
Properties
IUPAC Name |
butyl 4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S2/c1-2-3-11-23-16(21)9-6-10-20-17(22)15(25-18(20)24)12-13-7-4-5-8-14(13)19/h4-5,7-8,12H,2-3,6,9-11H2,1H3/b15-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSDWGSDGVVFMD-QINSGFPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CCCN1C(=O)/C(=C/C2=CC=CC=C2Cl)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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